N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that integrates a benzothiazole moiety with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the benzothiazole derivative, which is then coupled with a chromene derivative under specific conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their potent monoamine oxidase inhibition properties.
Benzothiazole-2-thiol derivatives: Exhibiting broad-spectrum anticancer activities.
Methoxy substituted benzothiazole derivatives: Noted for their unique photophysical properties.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its combined benzothiazole and chromene structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
477554-11-3 |
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Molecular Formula |
C18H12N2O3S2 |
Molecular Weight |
368.43 |
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-13-7-6-10(8-15(13)25-18)19-17(22)12-9-23-14-5-3-2-4-11(14)16(12)21/h2-9H,1H3,(H,19,22) |
InChI Key |
JYGBLSVYXZTFMI-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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